molecular formula C21H15F2N3OS B4350224 1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4350224
M. Wt: 395.4 g/mol
InChI Key: DGVYTVYBRHWIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopropyl, difluoromethyl, mercapto, and naphthyl groups. Common reagents used in these reactions include cyclopropylamine, difluoromethyl iodide, and 1-naphthylamine. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like iodine (I2) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave irradiation to reduce reaction times and improve efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have different biological activities and properties, making them valuable for further research and development .

Scientific Research Applications

1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as tyrosine kinases and other enzymes involved in cell signaling pathways. By inhibiting these targets, the compound can disrupt cellular processes that are essential for tumor growth and survival. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors (FGFRs).

    2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: Exhibiting high anti-tumor activity.

    1H-pyrazolo[3,4-b]pyridine derivatives: Used in various medicinal chemistry applications .

Uniqueness

1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit multiple molecular targets makes it a versatile compound for various research applications .

Properties

IUPAC Name

1-cyclopropyl-5-(difluoromethyl)-7-naphthalen-1-yl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3OS/c22-18(23)15-10-16(14-7-3-5-11-4-1-2-6-13(11)14)24-19-17(15)20(27)25-21(28)26(19)12-8-9-12/h1-7,10,12,18H,8-9H2,(H,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVYTVYBRHWIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C(=CC(=N3)C4=CC=CC5=CC=CC=C54)C(F)F)C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
Reactant of Route 6
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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